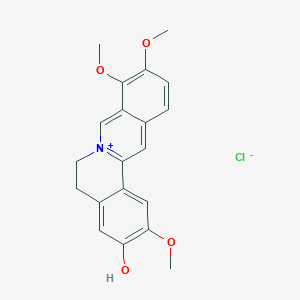

Jatrorrhizine chloride

描述

准备方法

合成路线和反应条件: 盐酸小檗碱可通过在制备盐酸小檗碱过程中分离和纯化母液来合成 . 该过程涉及多个步骤,包括化学、UV、IR、HTLCS 和 HPLC 方法,以确保化合物的纯度 .

工业生产方法: 在工业环境中,盐酸小檗碱通常从黄连植物(Coptis chinensis)中分离出来。 提取过程涉及使用溶剂和各种纯化技术以获得纯形式的化合物 .

化学反应分析

反应类型: 盐酸小檗碱经历几种类型的化学反应,包括:

氧化: 此反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 此反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 此反应涉及用另一个原子或原子团替换化合物中的一个原子或原子团。

常用试剂和条件: 用于这些反应的常用试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和用于取代反应的各种亲核试剂。 这些反应的条件通常涉及受控温度和 pH 水平,以确保所需的结果。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,盐酸小檗碱的氧化会导致各种氧化衍生物的形成,而还原可以产生化合物的还原形式。

科学研究应用

Pharmacological Activities

Jatrorrhizine chloride exhibits a broad spectrum of pharmacological activities, including:

- Anti-cancer Properties : Studies have demonstrated that this compound can inhibit tumor growth with low systemic toxicity in various in vivo models. It has shown efficacy against different cancer types by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers such as IL-1β and TNF-α, contributing to its potential use in treating inflammatory diseases .

- Antimicrobial and Antifungal Activities : this compound displays significant antimicrobial properties against several pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Antidiabetic Effects : Research indicates that this compound can regulate glucose metabolism and improve insulin sensitivity, thus holding promise for diabetes management. It modulates key signaling pathways involved in glucose uptake and utilization .

- Neuroprotective Effects : Recent studies suggest that this compound may function as an acetylcholinesterase inhibitor, indicating its potential role in treating neurodegenerative diseases such as Alzheimer’s disease .

Case Studies and Research Findings

Several notable studies highlight the applications of this compound:

Industrial and Clinical Applications

Given its diverse bioactivities, this compound is being explored for various industrial applications:

- Pharmaceutical Development : The compound is being investigated as a lead candidate for new drugs targeting cancer, diabetes, and neurodegenerative disorders.

- Traditional Medicine : It is utilized in traditional Chinese medicine formulations aimed at treating various ailments, including infections and metabolic disorders .

作用机制

盐酸小檗碱的作用机制涉及多个分子靶点和途径:

乙酰胆碱酯酶 (AChE) 的抑制: 盐酸小檗碱是 AChE 的有效抑制剂,AChE 在乙酰胆碱的分解中起着至关重要的作用.

减少血清素和去甲肾上腺素的摄取: 它通过抑制摄取-2 转运蛋白来减少血清素和去甲肾上腺素的摄取.

抗炎和抗菌作用: 盐酸小檗碱通过干扰各种细胞过程表现出抗炎和抗菌特性.

相似化合物的比较

盐酸小檗碱与其他异喹啉生物碱类似,例如小檗碱、黄连碱和番木鳖碱。 它以其特定的生物活性及其高选择性抑制乙酰胆碱酯酶的能力而独树一帜 .

类似化合物:

小檗碱: 以其抗菌和抗炎特性而闻名。

黄连碱: 表现出类似的生物活性,但具有不同的分子靶点。

番木鳖碱: 另一种具有抗菌特性的异喹啉生物碱。

生物活性

Jatrorrhizine chloride, a quaternary protoberberine alkaloid derived from Coptis chinensis, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : this compound

- CAS Number : 6681-15-8

- Molecular Formula : C_19H_20ClN_3O_4

- Molecular Weight : 371.83 g/mol

1. Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. In a study evaluating various jatrorrhizine derivatives, it was found that these compounds exhibited submicromolar IC50 values against AChE, indicating strong inhibitory activity. The most effective derivative demonstrated an IC50 of 0.301 µM, suggesting its potential usefulness in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Jatrorrhizine | 0.301 | Acetylcholinesterase |

| Derivative 3g | 0.301 | Acetylcholinesterase |

| Other Derivatives | Varies | Acetylcholinesterase |

2. Antimicrobial Activity

Jatrorrhizine exhibits significant antimicrobial properties against various pathogens. Research has shown it to be effective against Plasmodium falciparum, the causative agent of malaria, with notable inhibitory concentrations . Its antimicrobial effects extend to other bacteria and fungi, making it a candidate for further exploration in infectious disease treatments.

3. Antidiabetic Effects

The compound also demonstrates anti-diabetic properties. Studies indicate that jatrorrhizine can improve insulin sensitivity and reduce blood glucose levels in diabetic models. It has been shown to modulate key metabolic pathways associated with glucose metabolism and lipid profiles, contributing to its hypoglycemic effects .

4. Neuroprotective Effects

This compound has neuroprotective effects, particularly against oxidative stress-induced neuronal damage. It protects neurons from hydrogen peroxide and amyloid-beta oligomers, which are implicated in neurodegenerative diseases . This property suggests its potential role in managing conditions like Alzheimer’s and Parkinson’s disease.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of AChE : By preventing the breakdown of acetylcholine, jatrorrhizine enhances cholinergic signaling.

- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress in cells.

- Regulation of Lipid Metabolism : Jatrorrhizine downregulates fatty acid synthesis while upregulating fatty acid oxidation pathways, thus countering hyperlipidemia .

Case Studies

- Alzheimer's Disease Model : In a rat model of Alzheimer's disease, administration of jatrorrhizine resulted in improved cognitive function and reduced levels of amyloid-beta plaques, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

- Diabetes Management : Clinical trials have demonstrated that jatrorrhizine supplementation significantly lowers fasting blood glucose levels and improves insulin sensitivity in patients with type 2 diabetes.

属性

IUPAC Name |

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMUUZMCSNHBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6681-15-8 | |

| Record name | Jatrorrhizine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6681-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jatrochizine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jatrochizine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jatrorrhizine Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does jatrorrhizine hydrochloride exert its anti-inflammatory effects?

A1: [] JH has been shown to attenuate tert-butyl hydroperoxide (t-BHP)-induced oxidative damage in mouse brain endothelial cells (MBECs). It achieves this by inhibiting the production of reactive oxygen species (ROS) and lipid peroxidation, while enhancing mitochondrial membrane potential (MMP) and maintaining ATP synthesis. Additionally, JH regulates the expression of inflammatory cytokines and increases the activation of endothelial nitric oxide synthase (eNOS). These protective effects are linked to the increased protein expression of the peroxisome proliferator-activated receptor-γ (PPAR-γ) gene.

Q2: What is the role of JH in suppressing osteoclastogenesis?

A2: [] JH has demonstrated inhibitory effects on RANKL-induced osteoclast formation and bone resorption in vitro. It also protects against titanium particle-induced osteolysis in vivo. Mechanistically, JH suppresses RANKL-induced activation of MAPKs (p38 and ERK), which in turn downregulates the production of NFATc1 and the expression of NFATc1-regulated osteoclastic marker genes like TRAP, CTR, and CTSK.

Q3: Can JH affect tumor neovascularization?

A3: [] Research indicates that JH can reduce C8161 cell-mediated neovascularization in both in vitro and in vivo settings. It impedes the expression of the gene for VE-cadherin, a protein crucial for tumor vasculogenic mimicry and angiogenesis.

Q4: How does JH interact with G-quadruplex DNA?

A4: [] Studies using NMR, ESI-MS, and circular dichroism (CD) spectroscopies confirmed that JH binds to G-quadruplex DNA formed from a G-rich sequence involved in pilin variation in Neisseria gonorrhoeae. This binding occurs with high selectivity over the corresponding duplex DNA.

Q5: Does JH affect insulin resistance?

A5: [] Studies on 3T3-L1 adipocytes showed that JH significantly reduced glucose concentration in the culture medium, indicating an improvement in insulin resistance. This effect was comparable to the action of rosiglitazone maleate.

Q6: How does JH impact the progression of rheumatoid arthritis?

A6: [] In a collagen-induced arthritis (CIA) rat model, JH treatment effectively prevented the progression and development of RA. This effect was demonstrated through the reduction of inflammation and suppression of bone destruction.

Q7: Can JH influence the behavior of fibroblast-like synoviocytes (FLS) in rheumatoid arthritis?

A7: [] In vitro studies revealed that JH effectively attenuated the destructive phenotypes of MH7A cells (a type of FLS). These effects included inhibiting proliferation, migration, and the production of inflammatory mediators.

Q8: What is the mechanism behind JH's effect on MH7A cells?

A8: [] JH was found to suppress TNFα-stimulated activations of nuclear factor of kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs) (ERK and p38) in MH7A cells. This suppression led to the downregulation of proinflammatory cytokines, potentially contributing to the antiproliferative and antimigratory activities observed in FLS cells.

Q9: What is the molecular formula and weight of jatrorrhizine hydrochloride?

A9: The molecular formula of jatrorrhizine hydrochloride is C20H20ClNO4, and its molecular weight is 373.84 g/mol.

Q10: What analytical techniques are commonly employed to identify and quantify JH?

A10: Various analytical methods are used to study JH, with High-Performance Liquid Chromatography (HPLC) being predominantly featured in the research papers. [, , , , , , , , , , , , , , , , , , , , , , ]. Other techniques include thin-layer chromatography (TLC) [, ] and mass spectrometry (MS) coupled with HPLC [, ].

Q11: Are there specific considerations for analyzing JH in complex mixtures like plant extracts?

A11: Analyzing JH in complex matrices often requires sample preparation steps to eliminate interfering compounds. Solid-phase extraction (SPE) is frequently employed for this purpose [, , ].

Q12: Does JH interact with other drugs?

A12: [] JH has been found to potentiate the neuraminidase inhibitory effect of oseltamivir towards H7N9 influenza. This synergistic effect suggests a potential for combination therapy.

Q13: How does the combination of JH and oseltamivir enhance N9 inhibition?

A13: [] Molecular docking studies reveal that both JH and oseltamivir bind to the active site of N9 neuraminidase, albeit at different positions without overlapping. This non-overlapping binding, along with their respective hydrogen bond and pi-pi interactions with the enzyme, likely contribute to the enhanced inhibitory effect observed when both compounds are present.

Q14: Are there any known drug-metabolizing enzyme interactions with JH?

A14: While specific studies focusing on JH's interaction with drug-metabolizing enzymes are limited within the provided research, its potential interaction with these enzymes warrants further investigation, particularly in the context of potential drug interactions.

Q15: What is known about the absorption and distribution of JH?

A15: [] Studies using a Caco-2 monolayer model, which mimics the intestinal epithelial barrier, have shown that JH is absorbed across the intestinal epithelium. The presence of other alkaloids found in Coptidis Rhizoma, such as coptisine, jatrorrhizine, berberine, and palmatine, appears to enhance the absorption of each individual alkaloid, including JH.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。